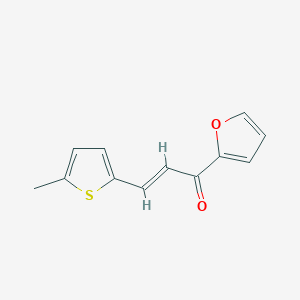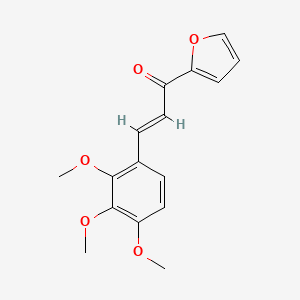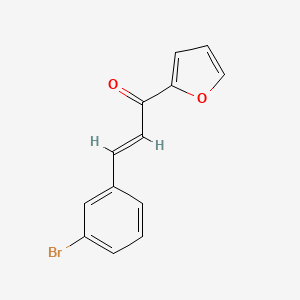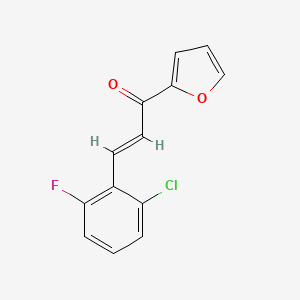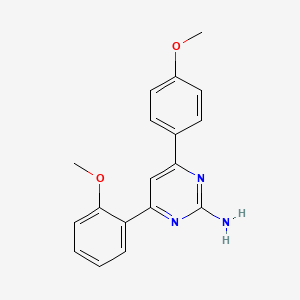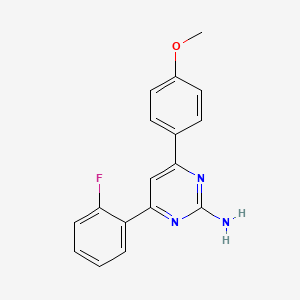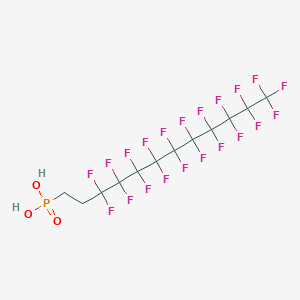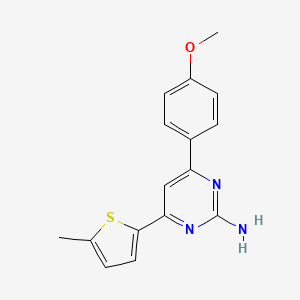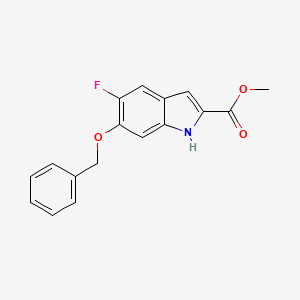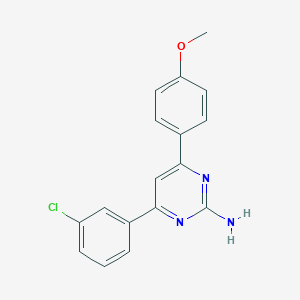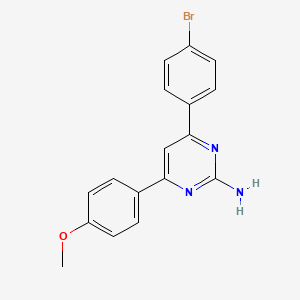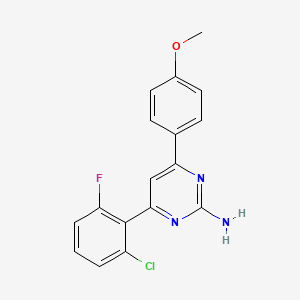![molecular formula C12H10N2O B6346859 2-[(3-Pyridylimino)methyl]phenol CAS No. 40989-90-0](/img/structure/B6346859.png)
2-[(3-Pyridylimino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Pyridylimino)methyl]phenol is a chemical compound that features a phenol group and a pyridyl group connected through an imine linkage. This compound is known for its unique properties, including its ability to form hydrogen bonds and its fluorescent characteristics. It has been studied for various applications, particularly in the field of analytical chemistry as a fluorescent probe.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridylimino)methyl]phenol typically involves the condensation reaction between 3-aminopyridine and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(3-Pyridylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form less fluorescent products.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: The major product is a less fluorescent oxidized form of the compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
科学研究应用
2-[(3-Pyridylimino)methyl]phenol has several scientific research applications:
Analytical Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and measuring superoxide dismutase activity.
Biology and Medicine:
Industry: Possible use in the development of fluorescent materials and sensors.
作用机制
The mechanism of action of 2-[(3-Pyridylimino)methyl]phenol as a fluorescent probe involves its oxidation by superoxide anion radicals. The compound’s fluorescence is quenched upon oxidation, allowing for the indirect measurement of superoxide anion levels. This mechanism is particularly useful in studying oxidative stress and the activity of antioxidant enzymes like superoxide dismutase.
相似化合物的比较
Similar Compounds
- 2-[(2-Pyridylimino)methyl]phenol
- 2-[(4-Methyl-2-pyridylimino)methyl]phenol
- 2-[(4,6-Dimethyl-2-pyridylimino)methyl]phenol
Uniqueness
2-[(3-Pyridylimino)methyl]phenol is unique due to its specific structural configuration, which imparts distinct fluorescent properties and reactivity. Its ability to act as a fluorescent probe for superoxide anion radicals sets it apart from other similar compounds.
属性
IUPAC Name |
2-(pyridin-3-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMOGSGZQSAJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40989-90-0 |
Source


|
| Record name | NSC131217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
